molecular formula C12H11ClN4O2 B8543375 2-Chloro-4-morpholinopyrido[3,2-d]pyrimidine-6-carbaldehyde

2-Chloro-4-morpholinopyrido[3,2-d]pyrimidine-6-carbaldehyde

Cat. No. B8543375
M. Wt: 278.69 g/mol
InChI Key: JWISTSUMLKJPAM-UHFFFAOYSA-N
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Patent
US08563540B2

Procedure details

(2-chloro-4-morpholinopyrido[3,2-d]pyrimidin-6-yl)methanol 6 (1 g) was reacted with pyridinium chlorochromate (1.1 eq) overnight at room temperature in dichloromethane (25 mL). The reaction was filtered thru celite and run thru a silica plug to get 0.69 g of 2-chloro-4-morpholinopyrido[3,2-d]pyrimidine-6-carbaldehyde as a yellow solid after evaporation.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[C:5]2[N:11]=[C:10]([CH2:12][OH:13])[CH:9]=[CH:8][C:6]=2[N:7]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[Cl:1][C:2]1[N:3]=[C:4]([N:14]2[CH2:15][CH2:16][O:17][CH2:18][CH2:19]2)[C:5]2[N:11]=[C:10]([CH:12]=[O:13])[CH:9]=[CH:8][C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C=CC(=N2)CO)N2CCOCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered thru celite

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C=CC(=N2)C=O)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.